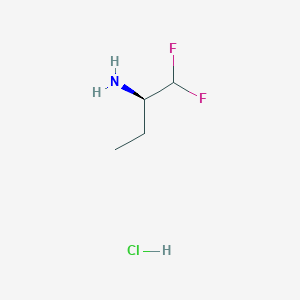

(2R)-1,1-Difluorobutan-2-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

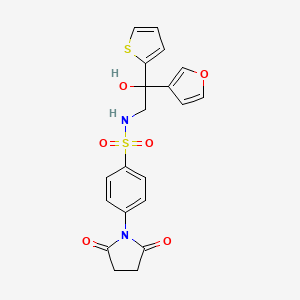

説明

(2R)-1,1-Difluorobutan-2-amine;hydrochloride, also known as DFBA hydrochloride, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

科学的研究の応用

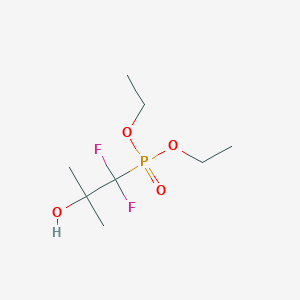

1. Synthesis and Nucleophilic Reactions in Fluorinated Compounds

Fluorinated compounds like 3-chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide, related to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, are prepared for studying nucleophilic reactions. These compounds undergo various reactions with hard nucleophiles like methanol and piperidine, and soft phosphorus nucleophiles, revealing insights into nucleophilic vinylic substitution (Paleta, Volkov, & Hetflejš, 2000).

2. Amination in Organostannanes

The aminating agents in organostannanes demonstrate the versatility of compounds like (2R)-1,1-Difluorobutan-2-amine; hydrochloride. The study shows their effectiveness in substituting fluorine and chlorine in various substrates through a metathetical ligand-exchange reaction (George & Lappert, 1969).

3. Enantiomer Separation in Synthesis

The enzymatic resolution of racemic compounds, closely related to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, plays a crucial role in synthesizing optically pure enantiomers. This process is vital in creating compounds like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

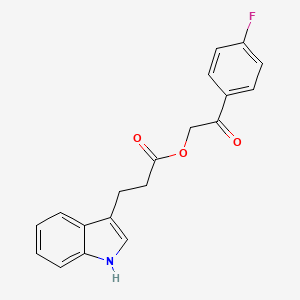

4. Studying Radical Anions in Polyfluoroarenes

Research involving the formation of radical anions from compounds like 4-aminononafluorobiphenyl, akin to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, is significant. This study helps understand the lifetimes, decay channels, and stability of these radical anions, crucial in selective hydrodefluorination processes (Borovkov et al., 2015).

5. Stereoselective Syntheses of Fluorinated Amino Acids

(2R)-1,1-Difluorobutan-2-amine; hydrochloride's structural similarities to fluorinated amino acids are essential in their stereoselective syntheses. This synthesis involves chiral oxazoline and dihydro-2H-oxazinone, highlighting the importance of stereochemistry in producing configurationally pure compounds (Pigza, Quach, & Molinski, 2009).

作用機序

Target of Action

The primary target of (2R)-1,1-Difluorobutan-2-amine hydrochloride is the NMDA receptors and adenosine A1 receptors . These receptors play a crucial role in the regulation of neurotransmission, particularly in relation to glutamate, the primary excitatory neurotransmitter in the brain .

特性

IUPAC Name |

(2R)-1,1-difluorobutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUHXKNAHKAPX-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)

![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3006397.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)

![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)